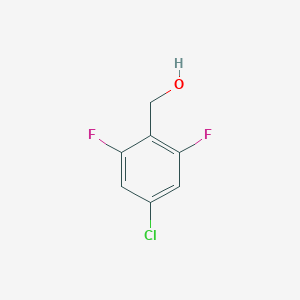

(4-Chloro-2,6-difluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCKRUXYQDIIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CO)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951461 | |

| Record name | (4-Chloro-2,6-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288154-93-8 | |

| Record name | (4-Chloro-2,6-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (4-Chloro-2,6-difluorophenyl)methanol (CAS: 252004-50-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-2,6-difluorophenyl)methanol is a halogenated aromatic alcohol that serves as a valuable building block in organic synthesis. Its utility is particularly noted in the fields of medicinal chemistry and agrochemical development, where the incorporation of fluoro- and chloro-substituted phenyl rings can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The electron-withdrawing nature of the fluorine and chlorine atoms can enhance metabolic stability and binding interactions of derivative compounds. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not widely available in the public domain. The following table summarizes its basic molecular properties and includes data for its immediate precursor, 4-Chloro-2,6-difluorobenzaldehyde, for reference.

| Property | This compound | 4-Chloro-2,6-difluorobenzaldehyde (Precursor) |

| CAS Number | 252004-50-5 | 252004-45-8[1] |

| Molecular Formula | C₇H₅ClF₂O | C₇H₃ClF₂O[1] |

| Molecular Weight | 178.56 g/mol | 176.55 g/mol [1] |

| Appearance | Not specified (likely a solid) | Solid |

| Melting Point | Not specified | 68-73 °C |

| Boiling Point | Not specified | Not specified |

| Solubility | Not specified | Not specified |

Synthesis

Proposed Experimental Protocol: Reduction of 4-Chloro-2,6-difluorobenzaldehyde

This protocol is based on standard procedures for the sodium borohydride reduction of aromatic aldehydes.[2][3][4]

Materials:

-

4-Chloro-2,6-difluorobenzaldehyde

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2,6-difluorobenzaldehyde (1.0 eq) in methanol to a concentration of approximately 0.2-0.5 M.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of deionized water to decompose the excess sodium borohydride and any borate esters.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. The corresponding benzyl bromide and benzylamine derivatives are also used for similar purposes.[5] The presence of the chloro and difluoro substituents on the phenyl ring makes it an attractive scaffold for several reasons:

-

Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation, increasing the half-life of a drug candidate.

-

Lipophilicity: The halogen atoms increase the lipophilicity of the molecule, which can improve membrane permeability and oral absorption.

-

Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets.

While specific examples of marketed drugs derived directly from this compound are not readily identifiable, its structural motif is found in various research compounds and patented molecules. The alcohol functionality provides a reactive handle for further synthetic transformations.

Potential Synthetic Transformations

The hydroxyl group of this compound can be readily converted into other functional groups, expanding its utility as a synthetic intermediate.

Caption: Potential synthetic transformations of this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available data on the biological activity of this compound itself or its involvement in any specific signaling pathways. Its relevance in a biological context is as a precursor to other molecules that may have biological activity.

Conclusion

This compound is a valuable, albeit not extensively characterized, building block for chemical synthesis. Its preparation from the corresponding aldehyde is straightforward, and its utility lies in the unique electronic and steric properties conferred by its halogenated phenyl ring. For researchers in drug discovery and agrochemical development, this compound represents a readily accessible starting material for the synthesis of novel, potentially bioactive molecules. Further research into its applications and the biological activities of its derivatives is warranted.

References

An In-depth Technical Guide to the Physical Properties of 4-chloro-2,6-difluorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of 4-chloro-2,6-difluorobenzyl alcohol, a halogenated aromatic alcohol of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to provide well-founded estimations for key physical characteristics.

Core Physical Properties

The physical properties of 4-chloro-2,6-difluorobenzyl alcohol are influenced by the presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring, as well as the hydroxyl group of the benzyl alcohol moiety. These substituents impact the compound's polarity, intermolecular forces, and consequently, its macroscopic properties.

| Property | Value | Remarks |

| Molecular Formula | C₇H₅ClF₂O[1] | |

| Molecular Weight | 178.56 g/mol | Calculated from the molecular formula. |

| CAS Number | 288154-93-8[1] | |

| Melting Point | Estimated: 70-85 °C | Based on the melting points of similar compounds like 4-bromo-2,6-difluorobenzyl alcohol (76-81 °C) and 4-chlorobenzyl alcohol (68-71 °C).[2][3] The presence of multiple halogens likely results in a solid state at room temperature. |

| Boiling Point | Estimated: > 200 °C | Extrapolated from the boiling point of 4-chlorobenzyl alcohol (234 °C)[2][3] and 2,6-difluorobenzyl alcohol (88 °C at 14 mmHg).[4][5][6] The combined halogenation would significantly raise the atmospheric boiling point. |

| Density | Estimated: 1.4 - 1.5 g/cm³ | Inferred from the density of 2,6-difluorobenzyl alcohol (~1.3 g/cm³).[5][7] The addition of a heavier chlorine atom is expected to increase the density. |

| Solubility | Estimated: Low in water; Soluble in organic solvents (e.g., methanol, ethanol, DMSO). | By analogy with other halogenated benzyl alcohols. The polar hydroxyl group confers some water solubility, but the hydrophobic and halogenated aromatic ring limits it. 2,6-difluorobenzyl alcohol is noted as not miscible or difficult to mix in water.[6] 4-chlorobenzyl alcohol is soluble in water at 2.5 mg/ml at 20°C.[3] |

| pKa | Estimated: 13-14 | The electron-withdrawing effects of the chlorine and two fluorine atoms will make the hydroxyl proton more acidic than that of an unsubstituted benzyl alcohol (pKa ~15.4). The pKa of phenols is significantly lowered by halogen substituents, and a similar, though less pronounced, effect is expected for benzyl alcohols. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of 4-chloro-2,6-difluorobenzyl alcohol.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of crystalline 4-chloro-2,6-difluorobenzyl alcohol is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Boiling Point Determination

Due to the estimated high boiling point, distillation under reduced pressure is recommended to prevent decomposition.

-

Apparatus Setup: A micro-distillation apparatus is assembled, including a small round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Introduction: A small volume of 4-chloro-2,6-difluorobenzyl alcohol is placed in the round-bottom flask along with a boiling chip.

-

Distillation: The system is evacuated to a stable, known pressure. The flask is then heated gently.

-

Measurement: The temperature at which the liquid and vapor are in equilibrium (i.e., the temperature at which the liquid consistently condenses on the thermometer bulb) is recorded as the boiling point at that pressure. The atmospheric boiling point can be estimated from this using a nomograph.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility can be performed as follows:

-

Solvent Selection: A range of solvents with varying polarities will be used, including water, methanol, ethanol, acetone, ethyl acetate, and a nonpolar solvent like hexane.

-

Qualitative Assessment: To approximately 1 mL of each solvent in a test tube, a small, accurately weighed amount (e.g., 10 mg) of 4-chloro-2,6-difluorobenzyl alcohol is added. The mixture is agitated at a constant temperature (e.g., 25 °C). Visual inspection determines if the solid dissolves completely.

-

Semi-Quantitative Assessment: For solvents in which the compound is soluble, incremental amounts of the solute are added to a known volume of the solvent until saturation is reached (i.e., solid material remains undissolved after prolonged agitation). The solubility can then be expressed in terms of mg/mL or mol/L.

Logical Workflow: Synthesis

A plausible synthetic route to 4-chloro-2,6-difluorobenzyl alcohol is the reduction of the corresponding aldehyde, 4-chloro-2,6-difluorobenzaldehyde. This can be achieved through various methods, including catalytic hydrogenation or, as depicted below, by electrochemical reduction.

Caption: A logical workflow for the synthesis of 4-chloro-2,6-difluorobenzyl alcohol.

References

- 1. 4-CHLORO-2,6-DIFLUOROBENZYL ALCOHOL|CAS 288154-93-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 2. 对氯苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Chlorobenzyl alcohol | 873-76-7 [chemicalbook.com]

- 4. 2,6-Difluorobenzyl Alcohol | 19064-18-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 2,6-Difluorobenzyl alcohol(19064-18-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. fishersci.pt [fishersci.pt]

- 7. chengenchem.com [chengenchem.com]

An In-depth Technical Guide to (4-Chloro-2,6-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-2,6-difluorophenyl)methanol is a halogenated aromatic alcohol with potential applications as a building block in medicinal chemistry and drug discovery. The presence of chlorine and fluorine substituents on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzyl alcohol core substituted with a chlorine atom at the 4-position and fluorine atoms at the 2- and 6-positions of the phenyl ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 252004-50-5 | [1][2] |

| Molecular Formula | C₇H₅ClF₂O | [1][2] |

| Molecular Weight | 178.56 g/mol | [2] |

| Appearance | White solid (predicted) | General knowledge of similar compounds |

| Melting Point | 68-73 °C (of the corresponding aldehyde) | |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis

A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 4-chloro-2,6-difluorobenzaldehyde, using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 4-chloro-2,6-difluorobenzaldehyde

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

-

4-chloro-2,6-difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2,6-difluorobenzaldehyde (1.0 equivalent) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) to the stirred solution in small portions, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized below.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | m | 2H | Aromatic CH |

| ~4.8 | s | 2H | CH₂OH |

| ~2.0-3.0 | br s | 1H | OH |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (dd, J ≈ 250, 10 Hz) | C-F |

| ~135 (t, J ≈ 10 Hz) | C-Cl |

| ~115 (dd, J ≈ 20, 5 Hz) | Aromatic CH |

| ~110 (t, J ≈ 25 Hz) | C-CH₂OH |

| ~60 | CH₂OH |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (alcohol) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2900 | Medium | C-H stretch (aliphatic) |

| ~1600, 1470 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-F stretch |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment |

| 178/180 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 161/163 | [M-OH]⁺ |

| 149/151 | [M-CH₂OH]⁺ |

| 113 | [C₆H₂F₂]⁺ |

Applications in Drug Development

Substituted benzyl alcohols are important intermediates in the synthesis of various pharmaceutical compounds.[3][4][5] The incorporation of fluorine and chlorine atoms can enhance the pharmacological properties of a drug candidate by modulating its metabolic stability, lipophilicity, and binding affinity to target proteins. While specific biological activities for this compound have not been extensively reported, its structural motifs are present in molecules of medicinal interest. Further research is warranted to explore its potential as a lead compound or a key intermediate in the development of novel therapeutics.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: A flowchart illustrating the synthesis and characterization process.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and characterization of this compound. The provided experimental protocol and predicted spectral data serve as a valuable resource for researchers and scientists working with this compound. The unique substitution pattern of this molecule makes it an interesting candidate for further investigation in the field of drug discovery and development.

References

Technical Guide: (4-Chloro-2,6-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Chloro-2,6-difluorophenyl)methanol, a fluorinated aromatic alcohol with significant potential as a building block in medicinal chemistry and drug development. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis via the reduction of the corresponding aldehyde, and discusses its potential applications, drawing parallels to structurally similar intermediates used in the synthesis of approved pharmaceuticals. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting.

Introduction

Halogenated organic compounds, particularly those containing fluorine, play a pivotal role in modern drug discovery. The introduction of fluorine atoms into a molecule can significantly alter its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a halogenated benzyl alcohol derivative that holds promise as a versatile intermediate for the synthesis of novel therapeutic agents. Its structural similarity to key intermediates in the synthesis of drugs like the antiepileptic agent Rufinamide underscores its potential relevance in the development of new central nervous system (CNS) active compounds and other pharmaceuticals. This guide aims to provide researchers and drug development professionals with the essential technical information required to effectively utilize this compound in their research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClF₂O | |

| Molecular Weight | 178.56 g/mol | [1] |

| CAS Number | 252004-50-5 | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the reduction of the corresponding aldehyde, 4-Chloro-2,6-difluorobenzaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.[2][3]

Experimental Protocol: Reduction of 4-Chloro-2,6-difluorobenzaldehyde

This protocol is a general procedure adapted from standard methods for the reduction of aromatic aldehydes.[2][4]

Materials:

-

4-Chloro-2,6-difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2,6-difluorobenzaldehyde (1.0 eq) in methanol (to a concentration of approximately 0.2-0.5 M).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting aldehyde has been consumed.

-

Quenching: Cool the reaction mixture in an ice bath and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and decompose the borate ester complex. Continue addition until the pH is acidic (pH ~5-6) and gas evolution ceases.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude this compound can be purified by column chromatography on silica gel.

Applications in Drug Development

Analogy to Rufinamide Synthesis

A compelling case for the potential of this compound in drug discovery can be made by examining the synthesis of Rufinamide, an antiepileptic drug. A key intermediate in the synthesis of Rufinamide is 2,6-difluorobenzyl alcohol, which is structurally very similar to the title compound.[5][6][7] This intermediate undergoes further chemical transformations, including conversion to an azide followed by a cycloaddition reaction, to form the final triazole-containing drug molecule.[8][9]

The introduction of a chlorine atom at the 4-position of the phenyl ring in this compound could offer several advantages for medicinal chemists:

-

Modulation of Physicochemical Properties: The chloro group can alter the lipophilicity and electronic properties of the final drug candidate, potentially improving its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

-

Novel Intellectual Property: The synthesis of new chemical entities derived from this chlorinated intermediate could lead to the development of novel drugs with new intellectual property protection.

-

Altered Biological Activity: The presence of the chlorine atom could lead to different or improved interactions with the biological target compared to the non-chlorinated analog.

Safety and Handling

This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. The following information is based on safety data for structurally related compounds.

| Hazard Category | Precautionary Measures |

| Eye Irritation | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. |

| Skin Irritation | Wear protective gloves. In case of contact, wash with plenty of soap and water. |

| Inhalation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

| Storage | Keep container tightly closed in a dry and well-ventilated place. |

Conclusion

This compound is a valuable chemical intermediate with significant potential for application in drug discovery and development. Its synthesis is straightforward, and its structural features make it an attractive building block for the creation of novel therapeutic agents. The analogy to the synthesis of Rufinamide highlights a clear path for its utilization in the development of new pharmaceuticals. This technical guide provides the foundational information necessary for researchers to safely handle and effectively utilize this compound in their synthetic endeavors.

References

- 1. 252004-50-5|this compound|BLD Pharm [bldpharm.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

solubility of (4-Chloro-2,6-difluorophenyl)methanol in organic solvents

An In-depth Technical Guide on the Solubility of (4-Chloro-2,6-difluorophenyl)methanol in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound, a key chemical intermediate in various fields of research and development. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document provides a comprehensive overview based on the principles of chemical similarity and established solubility determination methodologies. It includes a qualitative assessment of expected solubility in common organic solvents, a detailed, generalized experimental protocol for solubility determination, and visual representations of the experimental workflow and the theoretical principles of solubility. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their work and to design appropriate experimental procedures for its handling and application.

Introduction to this compound

This compound is a halogenated aromatic alcohol. Its chemical structure, featuring a chlorodifluorophenyl group attached to a hydroxymethyl group, suggests a molecule with moderate polarity. The presence of the hydroxyl group allows for hydrogen bonding, which will significantly influence its solubility in various solvents. The fluorine and chlorine substituents also contribute to the molecule's polarity and its potential interactions with solvent molecules. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical development, and materials science, as it dictates the choice of reaction media, purification methods, and formulation strategies.

Expected Solubility Profile

A key structural analogue is 4-Chlorobenzyl alcohol. This compound is reported to be moderately soluble in water and more soluble in organic solvents such as ethanol and ether.[1] The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][3][4] This principle states that substances with similar polarities are more likely to be soluble in one another.

Given the structure of this compound, the following qualitative solubility predictions can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The hydroxyl group of the solute can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl groups of these solvents.[3][5]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO)): Good to high solubility is anticipated. The polar nature of these solvents will facilitate the dissolution of the moderately polar solute.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The significant difference in polarity between the solute and these nonpolar solvents will limit miscibility.[3][4]

The following table provides a qualitative summary of the expected solubility of this compound in various organic solvents based on these principles.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solute's hydroxyl group and the solvent. |

| Polar Aprotic | Acetone, DMSO, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions between the polar functional groups of the solute and the solvent. |

| Solvents of Intermediate Polarity | Dichloromethane, Ethyl Acetate | Moderate | A balance of polar and nonpolar characteristics allows for some degree of interaction and dissolution. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Very Low | Mismatch in polarity leads to weak solute-solvent interactions compared to strong solute-solute interactions. |

Experimental Protocol for Solubility Determination

The most reliable and widely used method for determining the thermodynamic solubility of a solid compound is the equilibrium shake-flask method .[6] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled and recorded.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, typically expressed in units of mg/mL or mol/L.

-

Visualizing Experimental and Theoretical Concepts

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent. The following diagram illustrates this relationship.

Caption: Relationship between solvent properties and expected solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented, a strong qualitative understanding of its solubility profile can be established through the analysis of its chemical structure and comparison with known analogues. High solubility is predicted in polar protic and aprotic organic solvents, with limited solubility in nonpolar solvents. For researchers requiring precise solubility data, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable methodology. The principles and procedures outlined herein are intended to facilitate the effective and informed use of this compound in a variety of scientific and industrial applications.

References

Synthesis of (4-Chloro-2,6-difluorophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (4-Chloro-2,6-difluorophenyl)methanol, a key building block in the development of various pharmaceutical compounds. The primary focus of this document is on the most prevalent and efficient synthetic route: the reduction of 4-chloro-2,6-difluorobenzaldehyde. Detailed experimental protocols, quantitative data, and comparative analyses of different synthetic strategies are presented to aid researchers in the efficient preparation of this target molecule.

Introduction

This compound is a fluorinated aromatic alcohol that serves as a crucial intermediate in the synthesis of a range of biologically active molecules. The presence of the chlorine and fluorine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. Therefore, reliable and scalable methods for its synthesis are of high importance in the field of medicinal chemistry and drug development. This guide outlines the primary synthetic methodologies, with a detailed focus on the reduction of the corresponding aldehyde.

Synthetic Routes

The synthesis of this compound can be achieved through several pathways. The most common and practical approach involves the reduction of a carbonyl group. Alternative, though less detailed in the literature for this specific molecule, include the reduction of a carboxylic acid or a Grignard reaction.

A logical workflow for the primary synthetic route is depicted below.

Caption: General workflow for the synthesis of this compound.

Reduction of 4-Chloro-2,6-difluorobenzaldehyde

The reduction of the commercially available 4-Chloro-2,6-difluorobenzaldehyde is the most direct and widely used method for the synthesis of this compound. This transformation can be efficiently carried out using various reducing agents.

Sodium borohydride is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones.[1] It is often the reagent of choice due to its ease of handling, operational simplicity, and high yields.[2][3][4][5]

Reaction Scheme:

Caption: Reduction of 4-Chloro-2,6-difluorobenzaldehyde using NaBH₄.

Experimental Protocol:

A general procedure for the reduction of an aldehyde using sodium borohydride is as follows:

-

Dissolution: Dissolve 4-Chloro-2,6-difluorobenzaldehyde (1.0 eq.) in a suitable alcoholic solvent such as methanol or ethanol in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq.) portion-wise to the stirred solution.

-

Reaction: Stir the reaction mixture at 0 °C for a specified time (typically 1-3 hours) and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentration: Remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Chloro-2,6-difluorobenzaldehyde | [N/A] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [2][3] |

| Solvent | Methanol or Ethanol | [2][4] |

| Reaction Temperature | 0 °C to Room Temperature | [2] |

| Typical Yield | >90% | [N/A] |

| Purity | High, after purification | [N/A] |

Catalytic hydrogenation is another effective method for the reduction of aldehydes.[6] This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere.

Reaction Scheme:

Caption: Catalytic hydrogenation of 4-Chloro-2,6-difluorobenzaldehyde.

Experimental Protocol:

A general procedure for catalytic hydrogenation is as follows:

-

Setup: To a solution of 4-Chloro-2,6-difluorobenzaldehyde in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalytic amount of the chosen metal catalyst (e.g., 5-10 mol% Pd/C).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the product.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Chloro-2,6-difluorobenzaldehyde | [N/A] |

| Catalyst | Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂) | [6] |

| Hydrogen Source | Hydrogen Gas (H₂) | [6] |

| Solvent | Ethanol, Ethyl Acetate | [N/A] |

| Reaction Temperature | Room Temperature | [N/A] |

| Typical Yield | High | [N/A] |

Other Potential Synthetic Routes

While less common for the direct synthesis of the alcohol, 4-Chloro-2,6-difluorobenzoic acid can be reduced to the corresponding alcohol. This typically requires a stronger reducing agent than sodium borohydride, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

A Grignard reaction could theoretically be employed, starting from a suitable dihalogenated benzene derivative, such as 1-bromo-4-chloro-2,6-difluorobenzene. The Grignard reagent would then react with formaldehyde to yield the desired alcohol. However, the selective formation of the Grignard reagent at the bromine position in the presence of the chlorine would be a critical step.[7][8]

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the reduction of 4-Chloro-2,6-difluorobenzaldehyde. The use of sodium borohydride represents a straightforward, high-yielding, and operationally simple method suitable for laboratory-scale synthesis. Catalytic hydrogenation offers an alternative clean reduction method. The information and protocols provided in this guide are intended to assist researchers in the successful synthesis of this important chemical intermediate.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. studylib.net [studylib.net]

- 4. webassign.net [webassign.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Stability and Storage of 4-chloro-2,6-difluorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-chloro-2,6-difluorobenzyl alcohol. Given the limited publicly available stability data specific to this compound, this guide synthesizes information from studies on analogous substituted benzyl alcohols to infer its likely stability profile, potential degradation pathways, and appropriate handling procedures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-chloro-2,6-difluorobenzyl alcohol and related compounds is presented in Table 1. Understanding these properties is fundamental to developing appropriate storage and handling protocols.

| Property | 4-chloro-2,6-difluorobenzyl alcohol | 4-chlorobenzyl alcohol | 2,6-difluorobenzyl alcohol | Benzyl Alcohol |

| CAS Number | 288154-93-8 | 873-76-7 | 19064-18-7 | 100-51-6 |

| Molecular Formula | C₇H₅ClF₂O | C₇H₇ClO | C₇H₆F₂O | C₇H₈O |

| Molecular Weight | 178.57 g/mol | 142.58 g/mol | 144.12 g/mol | 108.14 g/mol |

| Appearance | Solid (presumed) | Crystalline Needles or Powder | Colorless to light yellow liquid | Colorless liquid |

| Boiling Point | Not available | 234 °C | Not available | 205.3 °C |

| Melting Point | Not available | 68-71 °C | Not available | -15.2 °C |

Stability Profile

While specific stability data for 4-chloro-2,6-difluorobenzyl alcohol is scarce, the stability of substituted benzyl alcohols is influenced by factors such as temperature, light, pH, and the presence of oxidizing agents.

Thermal Stability

Studies on similar compounds, such as 4-chlorobenzyl alcohol and 2,6-dichlorobenzyl alcohol, have demonstrated good thermal stability, showing no significant degradation at temperatures up to 125°C. It is reasonable to extrapolate that 4-chloro-2,6-difluorobenzyl alcohol possesses similar thermal robustness. However, at elevated temperatures, thermal decomposition may occur.

Photostability

pH and Hydrolytic Stability

Benzyl alcohols are generally stable in neutral aqueous solutions. However, under strongly acidic or basic conditions, degradation may be accelerated. Forced degradation studies on benzyl alcohol in pharmaceutical formulations often involve exposure to acidic and basic conditions to assess its stability.

Oxidative Stability

Substituted benzyl alcohols are susceptible to oxidation. The primary degradation product of benzyl alcohol upon oxidation is benzaldehyde.[1] The presence of strong oxidizing agents will likely lead to the degradation of 4-chloro-2,6-difluorobenzyl alcohol. Therefore, it is crucial to avoid contact with such agents.

Recommended Storage and Handling

Based on the stability profile of analogous compounds, the following storage and handling guidelines are recommended for 4-chloro-2,6-difluorobenzyl alcohol to ensure its integrity and longevity.

Table 2: Recommended Storage and Handling Procedures

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To minimize the risk of thermal degradation. |

| Light | Protect from light. Store in an opaque or amber container. | To prevent photodegradation. |

| Atmosphere | Store in a tightly sealed container. | To prevent contact with atmospheric moisture and oxygen, which could facilitate degradation. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and acid anhydrides. | These substances can react with and degrade the alcohol. |

| Handling | Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | To avoid inhalation and skin contact. |

Potential Degradation Pathways

The anticipated primary degradation pathway for 4-chloro-2,6-difluorobenzyl alcohol is oxidation of the benzylic alcohol group to the corresponding aldehyde, 4-chloro-2,6-difluorobenzaldehyde. This is a common degradation route for benzyl alcohols.[1] Further oxidation could potentially lead to the formation of 4-chloro-2,6-difluorobenzoic acid.

Caption: Potential oxidative degradation pathway of 4-chloro-2,6-difluorobenzyl alcohol.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 4-chloro-2,6-difluorobenzyl alcohol, a stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[1][2]

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method would be suitable for separating 4-chloro-2,6-difluorobenzyl alcohol from its potential degradation products.

-

Column: A C18 column is a common choice for the separation of aromatic compounds.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) would be appropriate. The gradient or isocratic elution can be optimized to achieve good separation.

-

Detection: UV detection at a wavelength where the analyte and potential degradants have significant absorbance.

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and to demonstrate the specificity of the analytical method. The following conditions are typically employed:

-

Acidic Hydrolysis: Reflux the compound in a solution of hydrochloric acid (e.g., 0.1 N HCl).

-

Basic Hydrolysis: Reflux the compound in a solution of sodium hydroxide (e.g., 0.1 N NaOH).

-

Oxidative Degradation: Treat the compound with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified period.

-

Photodegradation: Expose the compound to UV light (e.g., 254 nm) and/or visible light.

Caption: General workflow for forced degradation studies.

Conclusion

While direct, comprehensive stability data for 4-chloro-2,6-difluorobenzyl alcohol is not extensively documented in publicly accessible literature, a robust stability profile can be inferred from its chemical structure and data on analogous compounds. It is expected to be a relatively stable compound under recommended storage conditions. To ensure its quality and integrity for research and drug development purposes, it is imperative to store it in a cool, dry, and dark environment, in a tightly sealed container, and away from incompatible chemicals. For critical applications, conducting specific stability studies using a validated stability-indicating method is strongly recommended to establish its shelf-life and identify any potential degradation products under defined storage conditions.

References

Core Concepts in Electrophilic Fluorination for Benzyl Alcohol Conversion

An In-depth Technical Guide to the Synthesis of Benzyl Alcohols via Electrophilic Fluorination

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Benzyl fluorides, in particular, are crucial structural motifs in many pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the synthesis of benzyl fluorides from benzyl alcohols, with a focus on methods employing electrophilic fluorinating agents.

The direct conversion of a benzyl alcohol to a benzyl fluoride using an electrophilic fluorine source is mechanistically nuanced. While the reagents are "electrophilic," the transformation of the alcohol functional group often proceeds through pathways other than a simple electrophilic attack on the hydroxyl group. The most relevant methods fall under the category of deoxyfluorination . These reactions involve the activation of the C-O bond and its subsequent replacement with a C-F bond.

Commonly employed electrophilic fluorinating reagents include N-F compounds, which are generally stable, safe, and easy to handle compared to elemental fluorine.[3][4] Key players in this field are:

-

Selectfluor® (F-TEDA-BF4): A highly stable and versatile dicationic reagent, soluble in polar solvents.[5][6] It is widely used in various fluorination reactions.[7][8]

-

N-Fluorobenzenesulfonimide (NFSI): A neutral, crystalline solid that is less reactive than Selectfluor but soluble in a broader range of organic solvents.[9][10][11] It can also act as an oxidant or an amination reagent under certain conditions.[9][12]

Mechanistic Pathways and Methodologies

The synthesis of benzyl fluorides from benzyl alcohols using these reagents can be achieved through several mechanistic routes, including photoredox catalysis and metal-catalyzed processes.

Photoredox-Catalyzed Deoxyfluorination

Visible-light photoredox catalysis has emerged as a powerful strategy for the deoxyfluorination of alcohols.[13] This method allows for the generation of radical intermediates under mild conditions, which can then be trapped by an electrophilic fluorine source.

A general workflow for this process is outlined below:

Caption: A typical experimental workflow for the photoredox-catalyzed deoxyfluorination of benzyl alcohols.

The underlying mechanism involves the formation of an activated alcohol species, which undergoes single-electron transfer (SET) processes to generate an alkyl radical. This radical then abstracts a fluorine atom from the electrophilic fluorinating reagent.

Caption: Simplified mechanism of photoredox-catalyzed deoxyfluorination of an activated benzyl alcohol.[13]

Metal-Catalyzed Approaches

Transition metal catalysis offers another avenue for benzylic fluorination. While many examples focus on C-H activation, some protocols are applicable to benzyl alcohols. For instance, copper-catalyzed methods using NFSI can achieve the transformation of benzylic C-H bonds, and related principles can be extended to alcohol substrates.[12][14][15]

Caption: Logical relationship in metal-catalyzed benzylic fluorination.[14][15]

Deoxyfluorination with Sulfur Hexafluoride (SF6)

Recent advancements have introduced the use of sulfur hexafluoride (SF6) as a fluorinating agent in an electrocatalytic setting.[16][17] This method provides a novel route for the deoxyfluorination of benzyl alcohols under mild conditions, avoiding the use of chemical reductants.[16][17]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the synthesis of benzyl fluorides from benzylic precursors using electrophilic fluorinating agents.

Table 1: Photoredox-Catalyzed Deoxyfluorination of Secondary Alcohols[13]

| Entry | Substrate (Alcohol) | Product | Yield (%) |

| 1 | 1-Phenylethanol | 1-Fluoro-1-phenylethane | 67 |

| 2 | 1-(4-Methoxyphenyl)ethanol | 1-Fluoro-1-(4-methoxyphenyl)ethane | 80 |

| 3 | 1-(4-Chlorophenyl)ethanol | 1-(4-Chlorophenyl)-1-fluoroethane | 75 |

| 4 | Diphenylmethanol | Fluorodiphenylmethane | 62 |

Reaction Conditions: Photocatalyst (1 mol%), Selectfluor® (2.25 equiv.), Oxalate derivative of alcohol (1.0 equiv.), NaH2PO4 (2.0 equiv.), in acetone/H2O under blue-light irradiation.[13]

Table 2: Iron-Catalyzed Benzylic C-H Fluorination[14][15]

| Entry | Substrate | Product | Yield (%) |

| 1 | Ethylbenzene | 1-Fluoroethylbenzene | 78 |

| 2 | Toluene | Benzyl fluoride | 55 |

| 3 | Diphenylmethane | Fluorodiphenylmethane | 85 |

| 4 | 4-Propylphenol | 1-Fluoro-1-(4-hydroxyphenyl)propane | 65 |

Reaction Conditions: Substrate (1.0 equiv.), Fe(acac)2 (10 mol%), Selectfluor® (1.2 equiv.), in CH3CN at 60 °C.[15]

Table 3: Electrocatalytic Deoxyfluorination with SF6[16]

| Entry | Substrate (Benzyl Alcohol) | Product | Isolated Yield (%) |

| 1 | 4-Methylbenzyl alcohol | 4-Methylbenzyl fluoride | 85 |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl fluoride | 82 |

| 3 | 4-Chlorobenzyl alcohol | 4-Chlorobenzyl fluoride | 75 |

| 4 | 1-Phenylethanol | (1-Fluoroethyl)benzene | 68 |

Reaction Conditions: Alcohol (0.1 mmol), SF6 (1 atm), TBACIO4 (1.5 equiv.), TEA (3.0 equiv.), in THF, using (+)Zn/(-)Sn electrodes at 15 mA for 45 min.[16]

Experimental Protocols

General Protocol for Photoredox-Catalyzed Deoxyfluorination of a Secondary Benzyl Alcohol[13]

-

Preparation of the Oxalate Ester: To a solution of the secondary benzyl alcohol (1.0 equiv.) and pyridine (2.0 equiv.) in dichloromethane (DCM) at 0 °C, add ethyl oxalyl chloride (1.2 equiv.) dropwise. Stir the reaction mixture at room temperature for 2-4 hours until completion (monitored by TLC). Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to afford the half-oxalate ester, which is used without further purification.

-

Fluorination Reaction: In a reaction vessel, combine the crude half-oxalate ester (1.0 equiv.), the photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1 mol%), Selectfluor® (2.25 equiv.), and NaH2PO4 (2.0 equiv.).

-

Solvent and Degassing: Add a mixture of acetone and water (e.g., 4:1 v/v). Degas the mixture by sparging with argon or nitrogen for 15 minutes.

-

Irradiation: Irradiate the reaction mixture with a blue LED lamp (34 W) with cooling from a fan to maintain room temperature.

-

Monitoring and Workup: Monitor the reaction by ¹⁹F NMR or GC-MS. Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired benzyl fluoride.

General Protocol for Iron-Catalyzed Benzylic C-H Fluorination[15]

-

Reaction Setup: To a screw-capped vial, add the benzylic substrate (1.0 equiv.), iron(II) acetylacetonate (Fe(acac)2, 10 mol%), and Selectfluor® (1.2 equiv.).

-

Solvent Addition: Add anhydrous acetonitrile (CH3CN) via syringe.

-

Reaction Conditions: Seal the vial and place it in a preheated oil bath at 60 °C. Stir the reaction for the specified time (typically 12-24 hours).

-

Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel, eluting with additional diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure fluorinated product.

Conclusion

The synthesis of benzyl fluorides from benzyl alcohols is a critical transformation in medicinal and materials chemistry. While direct electrophilic substitution on the hydroxyl group is not the primary mechanism, electrophilic fluorinating reagents like Selectfluor® and NFSI are indispensable tools in modern deoxyfluorination strategies. Photoredox catalysis, metal-catalyzed reactions, and innovative electrocatalytic methods provide researchers with a versatile toolkit to access these valuable compounds. The choice of methodology depends on the specific substrate, desired scale, and available equipment, with each approach offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. As research continues, the development of even more efficient, selective, and sustainable methods for benzyl fluoride synthesis is anticipated.

References

- 1. brynmawr.edu [brynmawr.edu]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SelectFluor - Enamine [enamine.net]

- 6. Selectfluor™ [sigmaaldrich.com]

- 7. Nitrogen-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]

- 8. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 9. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]

- 10. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]

- 11. nbinno.com [nbinno.com]

- 12. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 13. Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 17. researchgate.net [researchgate.net]

The Role of Fluorination on Benzyl Alcohol Acidity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of fluorine substitution on the acidity of benzyl alcohol. Understanding these structure-activity relationships is crucial for professionals in drug development and materials science, where modulating the physicochemical properties of molecules is paramount. This document details the theoretical underpinnings, quantitative acidity data, and experimental protocols for determining these properties.

Theoretical Framework: How Fluorine Influences Acidity

The acidity of an alcohol is defined by its ability to donate a proton (H⁺) from its hydroxyl group, as quantified by its acid dissociation constant (Ka) or, more conveniently, its pKa value (pKa = -logKa). A lower pKa value signifies a stronger acid. For benzyl alcohol, the acidity is influenced by substituents on the aromatic ring.

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) . When attached to the benzene ring, it pulls electron density away from the ring and, by extension, from the benzylic carbon and the attached hydroxyl group. This polarization facilitates the release of the hydroxyl proton.

The primary mechanism by which fluorination increases the acidity of benzyl alcohol is through the stabilization of the resulting conjugate base, the benzyloxide anion. The electron-withdrawing fluorine atom helps to delocalize and stabilize the negative charge on the oxygen atom. This stabilization of the conjugate base shifts the acid-base equilibrium towards dissociation, resulting in a stronger acid and a lower pKa.

While fluorine also possesses lone pairs that can be donated to the aromatic π-system via a resonance effect (+R) , its inductive effect is overwhelmingly dominant in determining the acidity of benzyl alcohol.

Quantitative Data on Benzyl Alcohol Acidity

The introduction of fluorine atoms onto the benzene ring of benzyl alcohol leads to a quantifiable increase in acidity (a decrease in pKa). The magnitude of this effect is dependent on the number and position of the fluorine substituents.

| Compound Name | Structure | pKa (in water) | Data Type |

| Benzyl Alcohol | C₆H₅CH₂OH | 15.40[1][2] | Experimental |

| 3-Fluorobenzyl Alcohol | 3-FC₆H₄CH₂OH | 14.09[3] | Predicted |

| 4-Fluorobenzyl Alcohol | 4-FC₆H₄CH₂OH | 14.29[4] | Predicted |

| 2,3,4,5,6-Pentafluorobenzyl Alcohol | C₆F₅CH₂OH | Significantly lower (expected) | - |

Structure-Acidity Relationship Analysis

The data, though limited, illustrates a clear trend:

-

Fluorination Increases Acidity: Both 3-fluoro and 4-fluorobenzyl alcohol are predicted to be more acidic (lower pKa) than the parent benzyl alcohol. This is a direct consequence of the electron-withdrawing nature of fluorine stabilizing the conjugate base.

-

Positional Effects: The inductive effect is distance-dependent. It is strongest at the ortho position, followed by the meta, and then the para position. The predicted values show 3-fluorobenzyl alcohol (pKa 14.09) to be slightly more acidic than 4-fluorobenzyl alcohol (pKa 14.29), which aligns with the expected dominance of the inductive effect. An ortho-fluoro substituent would be expected to increase acidity even further, although this can be complicated by potential intramolecular hydrogen bonding between the fluorine and the hydroxyl proton.[5][6]

-

Polyfluorination: As the number of fluorine atoms on the ring increases, the cumulative electron-withdrawing effect becomes much more pronounced. Therefore, a compound like 2,3,4,5,6-pentafluorobenzyl alcohol is anticipated to be a significantly stronger acid than its non-fluorinated or monofluorinated counterparts.[7]

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for quantitative analysis. The following are standard methodologies suitable for weakly acidic compounds like benzyl alcohols.

This is a highly precise and common method for pKa determination. It involves monitoring the pH of a solution as a titrant is added incrementally.

Methodology:

-

Apparatus Setup:

-

A calibrated pH meter with a glass electrode.

-

A magnetic stirrer and stir bar.

-

A Class A 25 mL or 50 mL buret for titrant delivery.

-

A jacketed titration vessel to maintain a constant temperature (e.g., 25 °C).

-

-

Reagent Preparation:

-

Analyte Solution: Prepare a solution of the fluorinated benzyl alcohol (e.g., 0.01 M) in a suitable solvent. Due to the low water solubility of benzyl alcohols, a co-solvent system such as methanol-water or DMSO-water is often required. The exact composition should be recorded as it influences the pKa value.

-

Titrant: Prepare a standardized, carbonate-free solution of a strong base, typically 0.1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Ionic Strength Adjuster: Prepare a concentrated solution of an inert salt (e.g., 1 M KCl) to maintain constant ionic strength throughout the titration.

-

-

Titration Procedure:

-

Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 7.00 and 10.00).

-

Add a known volume (e.g., 50 mL) of the analyte solution to the titration vessel.

-

Add a small volume of the ionic strength adjuster to the analyte solution.

-

Immerse the pH electrode in the solution and begin stirring gently.

-

Record the initial pH.

-

Add the titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of fastest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point volume (Veq). This can be found from the inflection point of the curve or, more accurately, from the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

The pKa is equal to the pH at the half-equivalence point (Veq / 2).

-

This method is particularly useful for compounds that possess a chromophore near the acidic proton, where the protonated (HA) and deprotonated (A⁻) forms exhibit different UV-Vis absorption spectra. It requires a smaller amount of sample compared to potentiometric titration.

Methodology:

-

Apparatus Setup:

-

A dual-beam UV-Vis spectrophotometer.

-

A calibrated pH meter.

-

Matched quartz cuvettes (e.g., 1 cm path length).

-

-

Reagent Preparation:

-

Stock Solution: Prepare a concentrated stock solution of the fluorinated benzyl alcohol in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Solutions: Prepare a series of buffer solutions with known pH values, spanning a range of approximately 2 pH units above and below the estimated pKa of the analyte. A constant ionic strength should be maintained across all buffers.

-

-

Measurement Procedure:

-

Determine the absorption spectra of the fully protonated and fully deprotonated forms of the analyte. This is done by preparing solutions in a strongly acidic buffer (e.g., pH << pKa) and a strongly basic buffer (e.g., pH >> pKa). Identify the wavelength (λ_max) where the difference in absorbance is greatest.

-

Prepare a series of samples by adding a small, identical aliquot of the analyte stock solution to a known volume of each buffer solution.

-

Measure the absorbance of each sample at the predetermined λ_max.

-

-

Data Analysis:

-

Plot the measured absorbance against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_I) / (A_M - A)] where:

-

A is the absorbance at a given pH.

-

A_I is the absorbance of the fully deprotonated (ionized) species.

-

A_M is the absorbance of the fully protonated (molecular) species.

-

-

Conclusion

The acidity of benzyl alcohol is significantly influenced by fluorination of the aromatic ring. The strong electron-withdrawing inductive effect of fluorine stabilizes the conjugate benzyloxide anion, leading to a lower pKa and increased acidity. This effect is modulated by the number and position of the fluorine substituents, with a greater number of fluorine atoms leading to a more pronounced increase in acidity. The quantitative determination of these pKa values, typically through potentiometric or spectrophotometric titration, is essential for the rational design of molecules with tailored physicochemical properties in fields such as drug development and materials science.

References

- 1. Benzyl Alcohol [commonorganicchemistry.com]

- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-氟苄醇 | 456-47-3 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives - ePrints Soton [eprints.soton.ac.uk]

- 7. 2,3,4,5,6-Pentafluorobenzyl Alcohol | C7H3F5O | CID 9923 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorinated Organic Building Blocks for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern drug discovery and materials science. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the biological activity, metabolic stability, and material characteristics of a compound.[1][2] This guide provides a comprehensive overview of fluorinated organic building blocks, covering their fundamental properties, synthesis, and applications, with a focus on providing practical data and methodologies for professionals in the field.

The Impact of Fluorination on Molecular Properties

The introduction of fluorine can systematically alter a molecule's properties in several key ways that are highly advantageous for drug design and material science.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes such as cytochrome P450s.[3][4] This increased metabolic stability can lead to a longer drug half-life and improved bioavailability.[5]

Binding Affinity: The high electronegativity of fluorine can create favorable interactions with biological targets, such as hydrogen bond accepting capabilities and altered electrostatic interactions, which can enhance binding affinity and selectivity.[6][7]

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes.[5] However, the effect can be nuanced and depends on the specific fluorination pattern.[8]

pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, which can be used to fine-tune the ionization state of a drug molecule at physiological pH, thereby influencing its solubility, absorption, and target engagement.[5]

Quantitative Physicochemical Data of Fluorinated Building Blocks

For the rational design of novel compounds, a clear understanding of the physicochemical properties of available building blocks is crucial. The following tables summarize the pKa and logP values for a selection of common fluorinated building blocks.

Table 1: Physicochemical Properties of Fluorinated Aromatic Building Blocks

| Building Block | Structure | pKa | logP |

| 2-Fluoroaniline | 3.2 | 1.15 | |

| 3-Fluoroaniline | 3.5 | 1.15 | |

| 4-Fluoroaniline | 4.65 | 1.15 | |

| 2-Fluorophenol | 8.81 | 1.32 | |

| 3-Fluorophenol | 9.28 | 1.32 | |

| 4-Fluorophenol | 9.95 | 1.32 | |

| 2-Fluorobenzoic Acid | 3.27 | 1.53 | |

| 3-Fluorobenzoic Acid | 3.86 | 1.53 | |

| 4-Fluorobenzoic Acid | 4.14 | 1.53 | |

| 2,4-Difluoroaniline | 1.98 | 1.58 | |

| 3-(Trifluoromethyl)aniline | 3.0 | 2.5 | |

| 4-(Trifluoromethyl)benzoic Acid | 3.7 | 2.64 |

Table 2: Physicochemical Properties of Fluorinated Heterocyclic Building Blocks

| Building Block | Structure | pKa | logP |

| 2-Fluoropyridine | -0.44 | 0.83 | |

| 3-Fluoropyridine | 2.97 | 0.83 | |

| 4-Fluoropyridine | 4.8 | 0.83 | |

| 2-(Trifluoromethyl)pyridine | 1.79 | 1.59 | |

| 3-(Trifluoromethyl)pyridine | 2.84 | 1.59 | |

| 4-(Trifluoromethyl)pyridine | 3.55 | 1.59 | |

| 3-Fluoropiperidine | 10.3 | 0.9 | |

| 4-Fluoropiperidine | 10.5 | 0.9 | |

| 3,3-Difluoropiperidine | 8.7 | 0.7 | |

| 4,4-Difluoropiperidine | 9.1 | 0.7 | |

| 3-Fluoropyrrolidine | 10.1 | 0.4 |

Key Experimental Protocols for the Synthesis of Fluorinated Building Blocks

The synthesis of fluorinated organic compounds requires specialized reagents and techniques. Below are detailed methodologies for several key fluorination reactions.

Deoxyfluorination of Alcohols using Deoxo-Fluor®

Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is a versatile and thermally stable reagent for the conversion of alcohols to alkyl fluorides.[9][10]

General Procedure:

-

To a stirred solution of the alcohol (1.0 equiv) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene under a nitrogen atmosphere at 0 °C, add Deoxo-Fluor® (1.2-1.5 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the reaction solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired alkyl fluoride.

Synthesis of 2-Fluoro-4-bromobiphenyl via Diazotization-Coupling

This protocol describes a practical method for the synthesis of the key intermediate for the anti-inflammatory drug flurbiprofen.[1]

Procedure:

-

Diazotization: To a solution of 2-fluoro-4-bromoaniline (1.0 equiv) in a suitable solvent mixture (e.g., benzene and an aqueous acid like HCl), cool the mixture to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equiv) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at this temperature for 30 minutes.

-

Coupling: In a separate flask, prepare a solution of the coupling partner, benzene (in excess), and a catalyst such as cuprous chloride.

-

Slowly add the cold diazonium salt solution to the benzene solution at a controlled temperature (e.g., 10-15 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until nitrogen evolution ceases.

-

Work-up: Separate the organic layer, wash with water and a dilute base (e.g., sodium hydroxide solution) to remove acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by distillation.

-

The crude product can be purified by vacuum distillation or recrystallization to yield 2-fluoro-4-bromobiphenyl.[11][12]

Palladium-Catalyzed Fluorination of Aryl Triflates

This method allows for the conversion of readily available phenols (via their triflates) to aryl fluorides using a palladium catalyst and a fluoride source.[2][13]

General Procedure:

-

In a glovebox, combine the aryl triflate (1.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., BrettPhos, 4-10 mol%), and a fluoride source (e.g., CsF or AgF, 2-3 equiv) in a reaction vial.

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the vial and heat the reaction mixture to 80-120 °C for 12-24 hours.

-